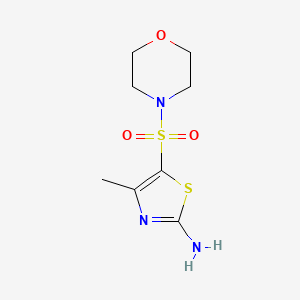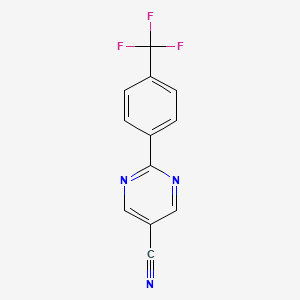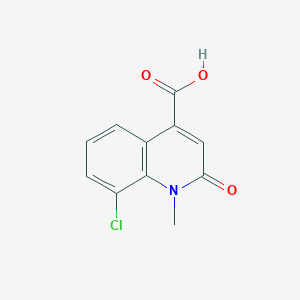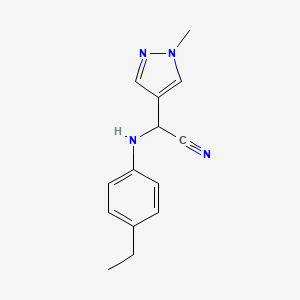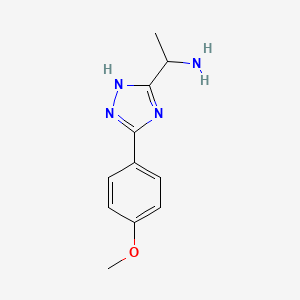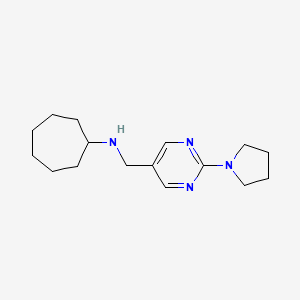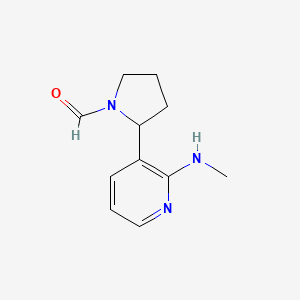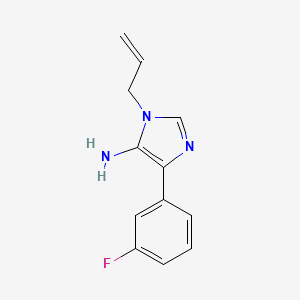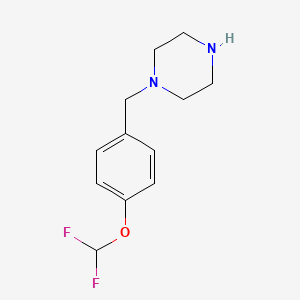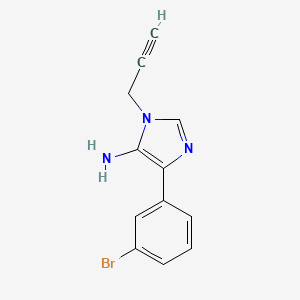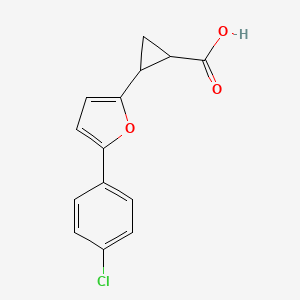
2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound features a cyclopropane ring attached to a furan ring, which is further substituted with a 4-chlorophenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 5-(4-chlorophenyl)furan-2-carboxylic acid with diazomethane under controlled conditions to form the cyclopropane ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cyclopropane ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of a cyclopropane ring.
5-(4-Chlorophenyl)-2-furoic acid: Similar structure but lacks the cyclopropane ring.
Uniqueness
2-(5-(4-Chlorophenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)furan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11ClO3/c15-9-3-1-8(2-4-9)12-5-6-13(18-12)10-7-11(10)14(16)17/h1-6,10-11H,7H2,(H,16,17) |
InChI Key |
NMCRUXBLROFGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
